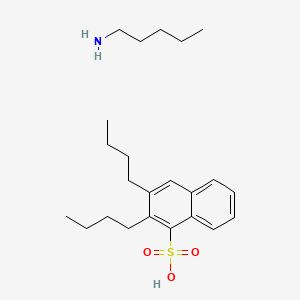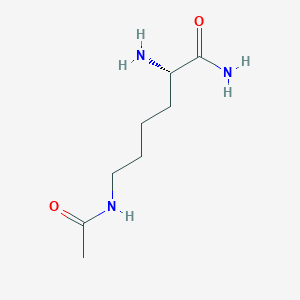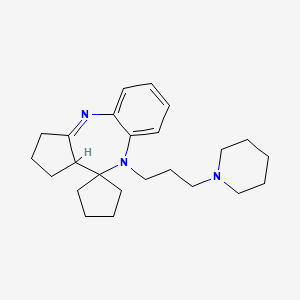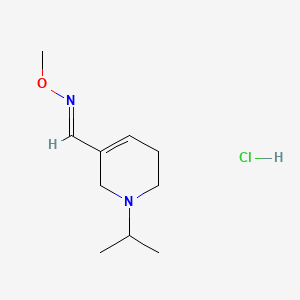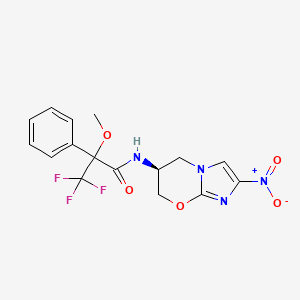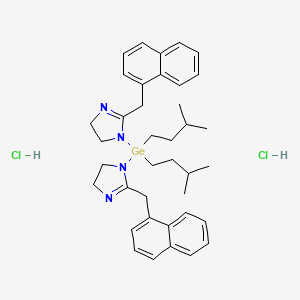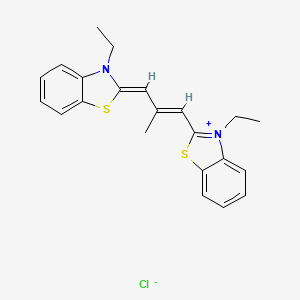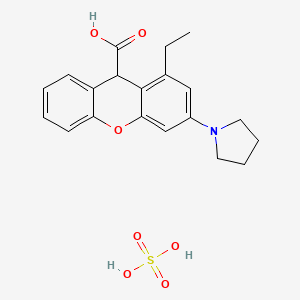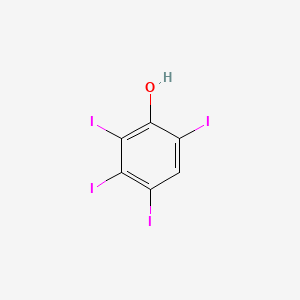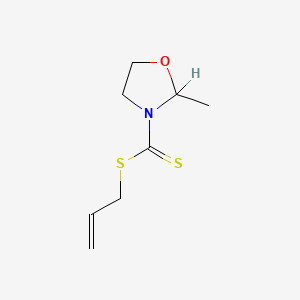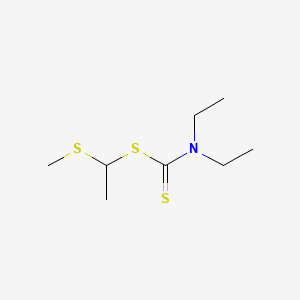
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime: is a chemical compound with the molecular formula C12H19N2O3P. It is a phosphinyl oxime derivative of 1-(2-pyridinyl)ethanone and is used primarily as a pesticide and insecticide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime typically involves the reaction of 1-(2-pyridinyl)ethanone with ethyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential effects on various biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and pesticides.
Industry: Used in the formulation of agricultural chemicals and pest control products.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime involves its interaction with specific molecular targets, such as enzymes involved in insect metabolism. The compound inhibits these enzymes, leading to the disruption of essential biological processes in insects, ultimately causing their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[6-(1-Methylethoxy)-2-pyridinyl]ethanone
- 1-(5-Isopropoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime is unique due to its specific phosphinyl oxime structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective as a pesticide and insecticide compared to other similar compounds .
Eigenschaften
CAS-Nummer |
15132-05-5 |
|---|---|
Molekularformel |
C12H19N2O3P |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
(Z)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C12H19N2O3P/c1-5-18(15,16-10(2)3)17-14-11(4)12-8-6-7-9-13-12/h6-10H,5H2,1-4H3/b14-11- |
InChI-Schlüssel |
YVKDVXJYSHWVON-KAMYIIQDSA-N |
Isomerische SMILES |
CCP(=O)(OC(C)C)O/N=C(/C)\C1=CC=CC=N1 |
Kanonische SMILES |
CCP(=O)(OC(C)C)ON=C(C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


